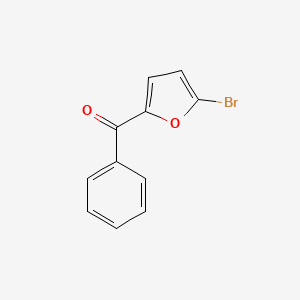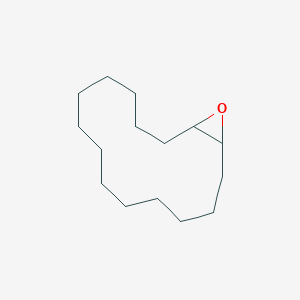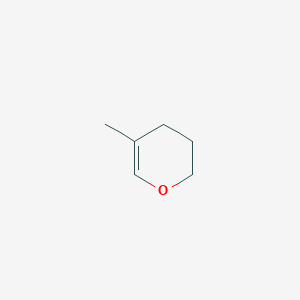
4-(2-吡啶-2-基乙氧基)苯胺
描述
4-(2-Pyridin-2-ylethoxy)aniline is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It belongs to the class of aniline derivatives, which are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to an aniline moiety through an ethoxy linker.
科学研究应用
4-(2-Pyridin-2-ylethoxy)aniline has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridin-2-ylethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Another method involves the reduction of nitroarenes followed by nucleophilic substitution. In this approach, 2-nitroethylpyridine is first reduced to 2-aminoethylpyridine using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting 2-aminoethylpyridine is then reacted with aniline under basic conditions to yield 4-(2-Pyridin-2-ylethoxy)aniline .
Industrial Production Methods
Industrial production of 4-(2-Pyridin-2-ylethoxy)aniline typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
4-(2-Pyridin-2-ylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Bases like potassium carbonate or sodium hydroxide in solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(2-Pyridin-2-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
4-(2-Pyridin-2-ylethoxy)aniline can be compared with other similar compounds, such as:
4-(2-Pyridin-2-ylethoxy)phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-(2-Pyridin-2-ylethoxy)benzaldehyde: Contains an aldehyde group instead of an amino group.
4-(2-Pyridin-2-ylethoxy)benzoic acid: Features a carboxylic acid group instead of an amino group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the amino group in 4-(2-Pyridin-2-ylethoxy)aniline makes it unique and suitable for specific applications in research and industry .
属性
IUPAC Name |
4-(2-pyridin-2-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGKTZBDIIYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)













